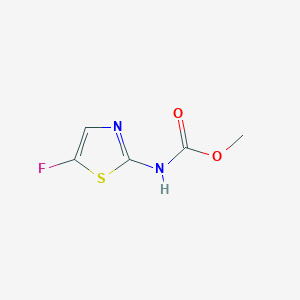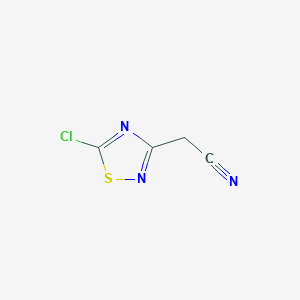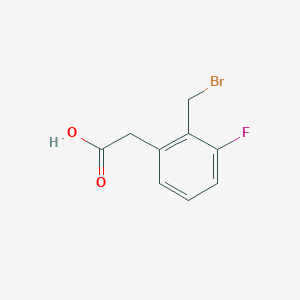![molecular formula C11H11F3 B12845579 (E)-1-[4-(Trifluoromethyl)phenyl]-1-butene](/img/structure/B12845579.png)
(E)-1-[4-(Trifluoromethyl)phenyl]-1-butene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1E)-1-Buten-1-yl]-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C11H11F3. It is characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with a butenyl side chain.
Méthodes De Préparation
One common method is the radical trifluoromethylation of a suitable precursor, followed by the addition of the butenyl group through a coupling reaction . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and controlled temperatures .
Analyse Des Réactions Chimiques
1-[(1E)-1-Buten-1-yl]-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the butenyl side chain to a single bond, forming saturated derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by catalysts or specific reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-[(1E)-1-Buten-1-yl]-4-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying the effects of trifluoromethyl groups on biological activity.
Mécanisme D'action
The mechanism by which 1-[(1E)-1-Buten-1-yl]-4-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets through its trifluoromethyl and butenyl groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules. This can influence various pathways, including enzyme inhibition and receptor binding .
Comparaison Avec Des Composés Similaires
1-[(1E)-1-Buten-1-yl]-4-(trifluoromethyl)benzene can be compared with other trifluoromethyl-substituted benzenes, such as:
1-(Trifluoromethyl)-4-vinylbenzene: Similar structure but with a vinyl group instead of a butenyl group.
1-(Trifluoromethyl)-4-ethylbenzene: Contains an ethyl group instead of a butenyl group.
1-(Trifluoromethyl)-4-propylbenzene: Features a propyl group instead of a butenyl group.
The uniqueness of 1-[(1E)-1-Buten-1-yl]-4-(trifluoromethyl)benzene lies in its specific combination of the trifluoromethyl and butenyl groups, which confer distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C11H11F3 |
|---|---|
Poids moléculaire |
200.20 g/mol |
Nom IUPAC |
1-[(E)-but-1-enyl]-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H11F3/c1-2-3-4-9-5-7-10(8-6-9)11(12,13)14/h3-8H,2H2,1H3/b4-3+ |
Clé InChI |
IRRHJUOAGUQRHQ-ONEGZZNKSA-N |
SMILES isomérique |
CC/C=C/C1=CC=C(C=C1)C(F)(F)F |
SMILES canonique |
CCC=CC1=CC=C(C=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


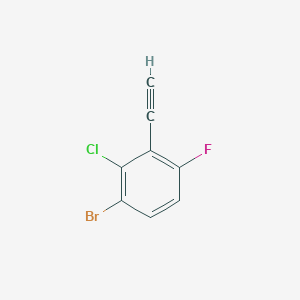
![1-(2-Methylpyrrolidine-3-carbonyl)octahydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B12845506.png)
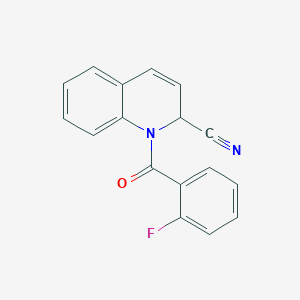

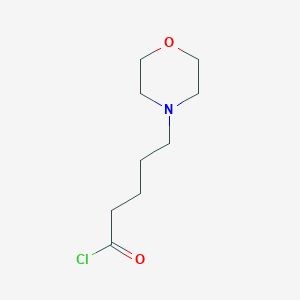
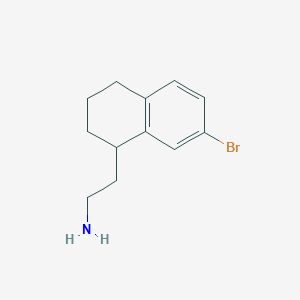

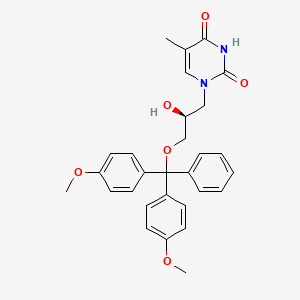
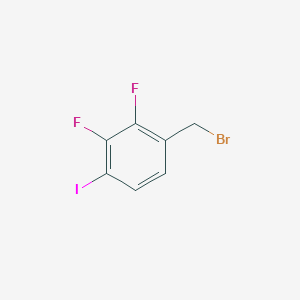
![8,8-Difluoro-5-hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one](/img/structure/B12845562.png)
![S-((4AR,6R,7S,8S,8aR)-7,8-bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl) 4-methylbenzothioate](/img/structure/B12845570.png)
